molecular formula C19H16Br3N3OS B2827963 3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide CAS No. 1058724-06-3

3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide

Cat. No. B2827963
CAS RN: 1058724-06-3
M. Wt: 574.13
InChI Key: ONOQQOCGOSKXKG-UHFFFAOYSA-N
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Description

3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field has demonstrated various methods for synthesizing thiazole derivatives, which are structurally related to the compound of interest. For instance, studies have shown the synthesis of 3-allyl and 4-allyl substituted thiazoles, highlighting the importance of allyl groups in the formation of complex structures through nucleophilic substitution reactions and cyclization processes (Huynh et al., 2006; Yen et al., 2007). These methodologies emphasize the versatility of thiazole compounds in organic synthesis and their potential for generating a wide range of chemical entities.

Applications in Catalysis

Thiazole derivatives have found applications in catalysis, particularly in the formation of carbene complexes. The synthesis of N,S-heterocyclic carbene (NSHC) ligands functionalized with an allyl pendant exhibits their potential in catalytic activities, including Suzuki-Miyaura coupling reactions (Yen et al., 2007). These findings suggest that compounds with thiazole cores and allyl substituents could be explored for their catalytic efficiency in cross-coupling reactions, potentially offering a new avenue for the development of catalysts.

Potential Biological Applications

Although the requirement was to exclude information related to drug use, dosage, and side effects, it's notable that research on similar compounds often explores their biological activities. The structural analogs of the specified compound have been investigated for their antibacterial and antifungal properties (Ghorab & Hamide, 1995). This suggests a potential area of application for thiazole derivatives in developing new antimicrobial agents, though further research would be necessary to determine the specific activities of 3-Allyl-2-(2-(4-bromobenzoyl)hydrazinyl)-4-(4-bromophenyl)thiazol-3-ium bromide.

properties

IUPAC Name

4-bromo-N'-[4-(4-bromophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N3OS.BrH/c1-2-11-24-17(13-3-7-15(20)8-4-13)12-26-19(24)23-22-18(25)14-5-9-16(21)10-6-14;/h2-10,12H,1,11H2,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOQQOCGOSKXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]1=C(SC=C1C2=CC=C(C=C2)Br)NNC(=O)C3=CC=C(C=C3)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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